Atmospheric Formation Yield Order: 4-Nitrofluorene vs. Isomeric Nitrofluorenes
In the OH radical-initiated gas-phase reaction of fluorene in the presence of NOx, the formation yields of individual nitrofluorene isomers follow a reproducible rank order: 3-nitrofluorene > 1-nitrofluorene > 4-nitrofluorene > 2-nitrofluorene [1]. The average yield of 3-nitrofluorene is 1.4%, while the total aggregated nitrofluorene yield across all four isomers is 2.5% [1]. The intermediate position of 4-nitrofluorene in this yield distribution means it is not the dominant isomer, yet its formation yield exceeds that of 2-nitrofluorene. This rank order is critical for environmental analytical chemists developing isomer-specific quantification methods for ambient air particulate extracts and for researchers modeling atmospheric nitro-PAH formation.
| Evidence Dimension | Atmospheric formation yield (OH radical-initiated gas-phase reaction of fluorene + NOx) |
|---|---|
| Target Compound Data | 4-nitrofluorene: yield intermediate between 1-nitrofluorene and 2-nitrofluorene; part of total nitrofluorene yield of 2.5% [1] |
| Comparator Or Baseline | 3-nitrofluorene: highest yield at 1.4%; 2-nitrofluorene: lowest yield among the four isomers [1] |
| Quantified Difference | 3-nitrofluorene yield (1.4%) > 4-nitrofluorene yield > 2-nitrofluorene yield; total nitrofluorene yield = 2.5% [1] |
| Conditions | 6400 L all-Teflon chamber; OH radical-initiated reaction of fluorene in the presence of NOx; gas-phase conditions [1] |
Why This Matters
Environmental analytical methods that quantify total nitrofluorenes without isomer resolution will misrepresent the actual composition of ambient samples; procurement of the correct 4-nitrofluorene isomer as an authentic standard is essential for accurate isomer-specific quantification, as using the more abundant 2-nitrofluorene standard would introduce systematic error.
- [1] Helmig, D.; Arey, J. Products of the OH radical-initiated gas-phase reaction of fluorene in the presence of NOx. Atmospheric Environment 1992, 26, 1735–1745. DOI: 10.1016/0960-1686(92)90071-R. View Source
